ピラクロホス

概要

説明

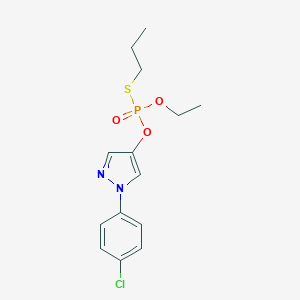

Pyraclofos is an organophosphate insecticide known for its effectiveness in controlling a variety of pests, including Lepidoptera, Coleoptera, Acarina, and nematodes. It is used in agriculture to protect crops such as tea, rice, cotton, corn, potatoes, soybeans, and vegetables . Pyraclofos is also occasionally used in veterinary medicine as an antiparasitic agent . The compound is characterized by its chemical formula C₁₄H₁₈ClN₂O₃PS and has a molecular weight of 360.80 .

科学的研究の応用

Scientific Research Applications

Pyraclofos has been extensively studied for its applications in several domains:

1. Agriculture:

- Pest Control: Pyraclofos is widely used in agriculture to manage a variety of pests, including ticks and nematodes. Its efficacy makes it a valuable tool for improving crop yields and protecting livestock.

- Residue Monitoring: Studies have been conducted to assess pesticide residues in crops, highlighting the importance of monitoring to ensure food safety. For instance, a significant percentage of leafy vegetables tested in South Korea showed pesticide residues, with some exceeding maximum residue limits (MRLs) .

2. Environmental Science:

- Ecotoxicological Studies: Research has focused on the aquatic toxicity of pyraclofos, particularly its enantiomers. A study using zebrafish revealed that (R)-pyraclofos exhibited higher toxicity than (S)-pyraclofos, demonstrating the importance of enantioselectivity in risk assessments .

- Soil Chemistry: Pyraclofos shows varying stability under different environmental conditions. It is relatively stable under acidic and neutral conditions but hydrolyzes readily in basic environments, which can influence its persistence in soil .

3. Toxicology:

- Immunotoxicology: Pyraclofos has been studied for its immunotoxic effects on aquatic organisms. Exposure to this compound resulted in significant up-regulation of immune-related genes in zebrafish embryos, indicating potential risks to aquatic ecosystems .

- Chiral Toxicity Assessment: Enantiomeric separation studies have highlighted the differing toxicities of pyraclofos's optical isomers, with (-)-pyraclofos being significantly more potent against butyrylcholinesterase compared to its (+)-form .

Case Studies

作用機序

- By inhibiting AChE, Pyraclofos disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This accumulation affects the nervous system of pests, ultimately causing paralysis and death .

- The excessive acetylcholine disrupts normal nerve function, causing paralysis and eventual mortality in insects .

- In susceptible houseflies, the preference is to cleave the P-S-propyl bond, resulting in a different metabolite, EHP (0-1-(4-chlorophenyl) pyrazol-4-yl O-ethyl hydrogen phosphate) .

- Cellular effects include altered ion channel function, impaired muscle contraction, and disrupted neural signaling .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

生化学分析

Biochemical Properties

Pyraclofos interacts with various enzymes and proteins in the biochemical reactions. It is not a strong acetylcholinesterase inhibitor in vitro, but it is activated in the insect body . The activation of Pyraclofos is strongly related to its metabolism in the insect body .

Cellular Effects

Pyraclofos has significant effects on various types of cells and cellular processes. It influences cell function by altering the activity of acetylcholinesterase, a key enzyme involved in nerve signal transmission . The inhibition of acetylcholinesterase by Pyraclofos leads to an accumulation of acetylcholine, causing continuous nerve signal transmission and eventual exhaustion of the nervous system .

Molecular Mechanism

The mechanism of action of Pyraclofos involves its binding interactions with biomolecules and changes in gene expression. Pyraclofos is activated in the insect body, where it inhibits the activity of acetylcholinesterase . This inhibition disrupts the normal functioning of the nervous system, leading to the death of the insect .

Temporal Effects in Laboratory Settings

The effects of Pyraclofos change over time in laboratory settings. Short-term exposure to Pyraclofos can alter the sensitivity of organisms to acetylcholinesterase inhibitors

Dosage Effects in Animal Models

The effects of Pyraclofos vary with different dosages in animal modelsHigh doses can lead to toxic or adverse effects, including nervous system disruption .

Metabolic Pathways

Pyraclofos is involved in several metabolic pathways. In insects, the metabolic pathway of Pyraclofos involves the cleavage of the P-O-aryl bond resulting in 1-(4-chlorophenyl)-4-hydroxy-pyrazole (CHP) and its conjugates, and the cleavage of the P-S-n-propyl bond after oxidation of the sulfur atom resulting in EHP-CHP .

準備方法

Synthetic Routes and Reaction Conditions: Pyraclofos is synthesized through a series of chemical reactions involving the formation of a pyrazole ring and subsequent functionalization. The key steps include:

- Formation of the pyrazole ring by reacting hydrazine with a β-diketone.

- Chlorination of the pyrazole ring to introduce the chlorine atom.

- Esterification with phosphorothioic acid to form the final product .

Industrial Production Methods: Industrial production of Pyraclofos involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

- Controlled temperature and pressure conditions to facilitate the formation of the pyrazole ring.

- Use of catalysts to enhance reaction rates and selectivity.

- Purification steps such as crystallization and distillation to isolate the final product .

化学反応の分析

Types of Reactions: Pyraclofos undergoes various chemical reactions, including:

Oxidation: Pyraclofos can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert Pyraclofos to its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Amino or thiol-substituted pyrazole derivatives.

類似化合物との比較

生物活性

Pyraclofos, an organophosphorus compound, is primarily recognized for its application as a larvicide and insecticide. Its biological activity has been extensively studied, particularly regarding its efficacy against various pests and its impact on non-target organisms. This article consolidates findings from diverse sources, including case studies and experimental data, to provide a comprehensive overview of the biological activity of pyraclofos.

Pyraclofos is chemically defined as O-[1-(4-chlorophenyl)pyrazol-4-yl] O-ethyl S-n-propylthiophosphate. As an organophosphate, it functions by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. This inhibition leads to the accumulation of acetylcholine, resulting in continuous stimulation of the nervous system in insects, ultimately causing paralysis and death.

Larvicidal Activity

Pyraclofos has demonstrated significant effectiveness against blackfly larvae (Simulium damnosum s.l.), a vector for human onchocerciasis. In field tests conducted in Côte d’Ivoire, pyraclofos exhibited 100% efficacy at a concentration of 0.1 mg/L over a 10-minute exposure period. Comparative studies indicated that pyraclofos's impact on non-target aquatic fauna was notably lower than that of other larvicides such as chlorphoxim and temephos. The percentage of detachment of non-target organisms was around 35% after treatment with pyraclofos, which is significantly less than the nearly 59% detachment caused by chlorphoxim .

| Larvicide | Concentration (mg/L) | Efficacy (%) | Detachment of Non-target Fauna (%) |

|---|---|---|---|

| Pyraclofos | 0.1 | 100 | 35 |

| Chlorphoxim | 0.05 | - | 59 |

| Temephos | 0.1 | - | Varies |

Acute Toxicity

The acute toxicity of pyraclofos has been evaluated through various aquatic bioassays. Notably, studies indicate that the (-)-enantiomer of pyraclofos is approximately 15 times more potent than its (+)-enantiomer in inhibiting AChE activity . This suggests that enantiomeric composition can significantly influence the biological activity and toxicity profile of the compound.

Non-target Organism Impact

Research has highlighted that while pyraclofos is effective against target pests, it also poses risks to non-target aquatic organisms. The impact varies among different taxa, with some groups such as Trichoptera showing lower susceptibility compared to others like Simuliidae and Ephemeroptera .

Case Studies

A series of case studies have been conducted to assess the environmental impact and efficacy of pyraclofos in various ecological settings:

- Blackfly Control in West Africa : Demonstrated high efficacy against Simulium species with minimal impact on non-target organisms.

- Aquatic Toxicity Assessment : Evaluated the effects on various aquatic species, revealing significant variability in sensitivity across taxa.

- Field Trials : Conducted in multiple locations to assess operational effectiveness and ecological safety.

特性

IUPAC Name |

1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGVXILFMXYDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058493 | |

| Record name | Pyraclofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89784-60-1, 77458-01-6 | |

| Record name | Pyraclofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89784-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraclofos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077458016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclofos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089784601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorothioic acid, O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyraclofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRACLOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0W5LEC929 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of pyraclofos?

A1: Pyraclofos exerts its insecticidal activity by inhibiting acetylcholinesterase (AChE) [, ].

Q2: How does pyraclofos's interaction with AChE differ from other organophosphates?

A2: Unlike some organophosphates that directly inhibit AChE in their oxon form, pyraclofos requires further oxidation to its S-oxide form before effectively inhibiting AChE []. This unique characteristic contributes to its effectiveness against some organophosphate-resistant insect strains [].

Q3: What are the downstream effects of AChE inhibition by pyraclofos?

A3: Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in excessive nerve stimulation, paralysis, and ultimately death of the insect [].

Q4: What is the molecular formula and weight of pyraclofos?

A4: Pyraclofos has the molecular formula C14H19ClN3O3PS and a molecular weight of 375.82 g/mol.

Q5: What spectroscopic techniques have been used to characterize pyraclofos enantiomers?

A5: Researchers have successfully separated pyraclofos enantiomers using chiral chromatography and characterized them using optical rotation and circular dichroism spectroscopy [].

Q6: How stable is pyraclofos in different environmental conditions?

A6: Pyraclofos exhibits varying stability depending on pH and temperature. It degrades relatively slowly under acidic and neutral conditions but is readily hydrolyzed under basic conditions []. Higher temperatures accelerate its degradation rate [].

Q7: What is known about the acute toxicity of pyraclofos?

A7: Acute oral toxicity studies in rats determined LD50 values for pyraclofos, indicating its potential for acute toxicity [, ]. Acute toxicity studies were also conducted on Japanese quail, revealing varying LD50 values depending on sex [].

Q8: What is known about the long-term effects of pyraclofos exposure?

A8: While acute toxicity data is available, more research is needed to fully understand the potential long-term effects of pyraclofos exposure on human health and the environment.

Q9: How is pyraclofos metabolized in plants?

A9: In cabbage plants, pyraclofos is primarily metabolized through the cleavage of the P-O-aryl bond, resulting in the formation of 1-(4-chlorophenyl)-4-hydroxypyrazole, which then undergoes conjugation with sugars like glucose or malonylglucose [].

Q10: How is pyraclofos metabolized in animals?

A10: In rats, pyraclofos is rapidly metabolized and excreted primarily through urine []. The main metabolic pathways involve cleavage of the P-O-aryl bond and formation of sulfate conjugates of the pyrazole moiety, as well as deethylation and de-S-propylation of the parent compound [].

Q11: What is the environmental fate of pyraclofos?

A11: Pyraclofos can persist in the environment, and its degradation rate is influenced by factors such as soil type, pH, and microbial activity [, ]. Further research is needed to fully assess its long-term environmental impact and potential for bioaccumulation.

Q12: What analytical methods are commonly used for pyraclofos detection and quantification?

A12: Various analytical methods, including gas chromatography (GC) [, , , , , ], high-performance liquid chromatography (HPLC) [, , ], and liquid chromatography coupled with mass spectrometry (LC-MS) [, ], are employed for pyraclofos analysis in different matrices.

Q13: What extraction and cleanup techniques are employed in pyraclofos residue analysis?

A13: Common extraction techniques include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) [, , ] and accelerated solvent extraction [, , ]. Cleanup procedures often involve gel permeation chromatography (GPC) and solid-phase extraction (SPE) using various sorbents [, , , , , , ].

Q14: Have cases of pyraclofos resistance been reported?

A14: Yes, studies have reported the development of pyraclofos resistance in houseflies (Musca domestica) [, ].

Q15: Has pyraclofos been investigated for applications beyond insect control?

A15: While pyraclofos is primarily known for its insecticidal properties, some research has explored its potential in controlling other invertebrates, such as mites [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。